molecular formula C34H50O4 B1622953 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one CAS No. 80280-36-0

7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one

Cat. No.: B1622953
CAS No.: 80280-36-0
M. Wt: 522.8 g/mol
InChI Key: QILVODCXXMOEFU-UHFFFAOYSA-N
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Description

7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one is a complex organic compound with the molecular formula C34H50O4 . It is known for its unique structure, which includes a benzofuranone core substituted with various alkyl and phenyl groups .

Properties

IUPAC Name

7-hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50O4/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-21-25-29-28(22-5-2)31(35)26(3)30-32(29)38-33(36)34(30,37)27-23-19-18-20-24-27/h18-20,23-24,35,37H,4-17,21-22,25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILVODCXXMOEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1=C2C(=C(C(=C1CCC)O)C)C(C(=O)O2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501001143
Record name 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-1-benzofuran-2(3H)-one
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Molecular Weight

522.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80280-36-0
Record name 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-2(3H)-benzofuranone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one
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Record name 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-1-benzofuran-2(3H)-one
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Record name 7-hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one typically involves multi-step organic reactionsCommon reagents include alkyl halides, phenols, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Research
    • Antioxidant Properties : Research has indicated that compounds similar to 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-benzofuran exhibit strong antioxidant activities. This property is crucial in developing drugs aimed at reducing oxidative stress-related diseases such as cancer and neurodegenerative disorders.
    • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial drug development.
  • Cosmetic Industry
    • Skin Protection : Due to its antioxidant properties, it is being explored as an ingredient in skincare formulations aimed at protecting skin from environmental damage.
    • Anti-aging Formulations : Its ability to scavenge free radicals contributes to its potential use in anti-aging products.
  • Material Science
    • Polymer Additives : The compound's unique chemical structure allows it to be used as an additive in polymers to enhance their stability and resistance to degradation.

Case Studies

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated that derivatives of benzofuran compounds significantly reduce oxidative stress markers in vitro.
Study BAntimicrobial EfficacyShowed effective inhibition of Staphylococcus aureus and Candida albicans at specific concentrations of the compound.
Study CCosmetic ApplicationFound that formulations containing the compound improved skin hydration and elasticity in clinical trials with participants over 40 years old.

Mechanism of Action

The mechanism of action of 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one involves its interaction with various molecular targets. The dihydroxy groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The benzofuranone core can interact with aromatic residues in proteins, affecting their function. The alkyl chains can modulate the compound’s solubility and membrane permeability, impacting its bioavailability and distribution .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-2(3H)-benzofuranone
  • 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-1-benzofuran-2(3H)-one

Uniqueness

Compared to similar compounds, 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties include enhanced stability, specific reactivity, and potential biological activity, making it a valuable compound for various applications .

Biological Activity

7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one, with the CAS number 80280-36-0, is a complex organic compound characterized by a unique benzofuranone structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC34H50O4
Molar Mass522.76 g/mol
Density1.059 g/cm³
Boiling Point641.5 °C at 760 mmHg
Flash Point194.9 °C
Vapor Pressure2.46E-17 mmHg at 25°C

The biological activity of this compound is attributed to its interaction with various molecular targets. The dihydroxy groups in the compound can form hydrogen bonds with enzymes and receptors, which may influence their activity. Additionally, the benzofuranone core interacts with aromatic residues in proteins, affecting their function and potentially leading to various biological effects .

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial and anticancer activities. For instance, derivatives of benzofuroxan have shown high cytotoxicity against several cancer cell lines, including:

  • Human duodenal adenocarcinoma (HuTu 80)
  • Human breast adenocarcinoma (MCF-7)
  • Human cervical carcinoma (HeLa)

These compounds induce apoptosis through mitochondrial pathways and increase reactive oxygen species (ROS) production, leading to enhanced cell death in tumor cells while showing selectivity towards cancerous tissues compared to healthy cells .

Case Studies

  • Topical Anti-inflammatory Effects : A study on related benzofuran derivatives demonstrated their ability to inhibit cyclooxygenase and lipoxygenase pathways, which are critical in inflammatory responses. This suggests potential applications in treating inflammatory conditions .
  • Cytotoxicity Assessment : In vitro studies have shown that certain benzofuroxan derivatives exhibit cytotoxic effects against cancer cell lines at low concentrations, with IC50 values indicating effective inhibition of cell proliferation .

Comparative Analysis

A comparative analysis of similar compounds reveals that the unique substitution pattern of this compound enhances its stability and reactivity compared to other benzofuran derivatives.

Compound NameIC50 (µM) against MCF-7Mechanism of Action
7-Hexadecyl-3,5-dihydroxy...TBDApoptosis induction via ROS
Benzofuroxan Derivative ATBDDNA synthesis inhibition
Benzofuroxan Derivative BTBDInduction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one
Reactant of Route 2
7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one

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